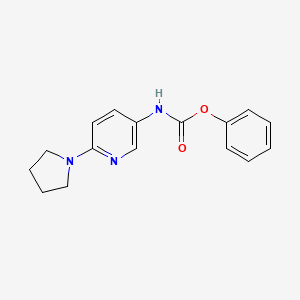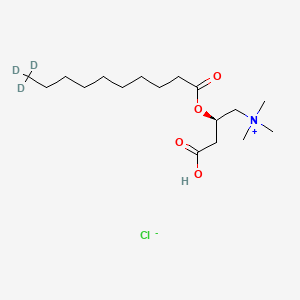
Decanoyl-10,10,10,d3-L-carnitine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl-10,10,10,d3-L-carnitine chloride is a deuterated derivative of L-carnitine, an amino acid-like compound naturally produced in the body. It is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Decanoyl-10,10,10,d3-L-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Decanoyl-10,10,10,d3-L-carnitine chloride has several scientific research applications:
Chemistry: Used as an analytical standard for the quantification of carnitine and its derivatives in mass spectrometry.
Biology: Studied for its role in carnitine metabolism and fatty acid oxidation in biological systems.
Industry: Utilized in the development of diagnostic tools and therapeutic drugs.
Mécanisme D'action
The mechanism of action of decanoyl-10,10,10,d3-L-carnitine chloride involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound increases the formation of C24 fatty acid intermediates and promotes the synthesis of docosapentaenoic and docosahexaenoic acids in hepatocytes . The molecular targets include enzymes involved in fatty acid metabolism and mitochondrial function .
Comparaison Avec Des Composés Similaires
Decanoyl-10,10,10,d3-L-carnitine chloride is unique due to the presence of deuterium atoms, which provide a distinct advantage in spectroscopic studies. Similar compounds include:
L-carnitine: The non-deuterated form, widely studied for its role in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated derivative with applications in neuroprotection and cognitive enhancement.
Propionyl-L-carnitine: A propionylated derivative used in the treatment of cardiovascular diseases.
These compounds share similar metabolic pathways but differ in their specific applications and molecular modifications.
Propriétés
Formule moléculaire |
C17H34ClNO4 |
|---|---|
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(10,10,10-trideuteriodecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
Clé InChI |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
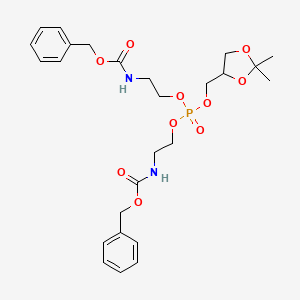
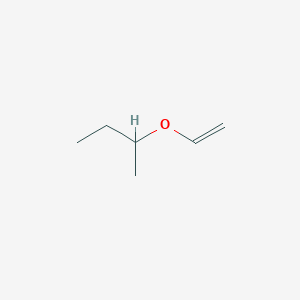
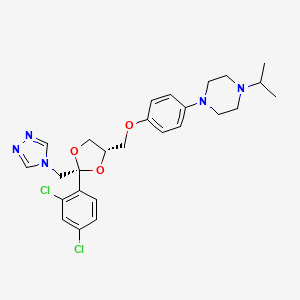
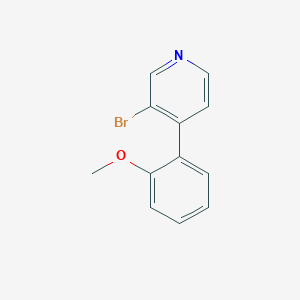
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
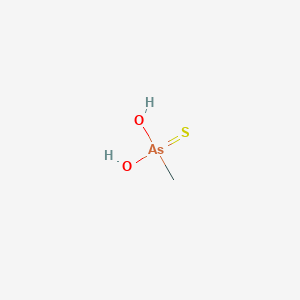
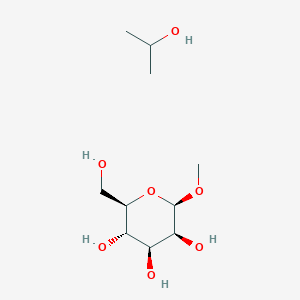
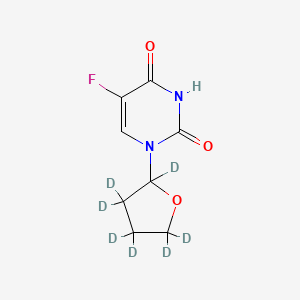
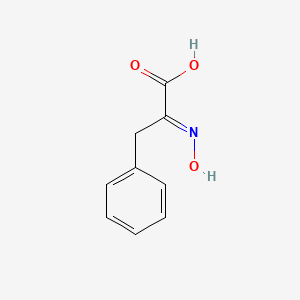
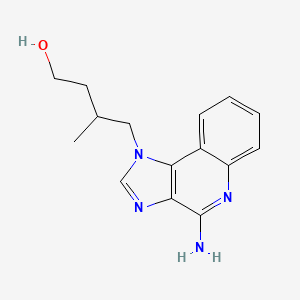
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
